4-(2-Formylphenyl)-2-nitrobenzoic acid
Description
4-(2-Formylphenyl)-2-nitrobenzoic acid is a substituted benzoic acid derivative featuring a nitro group (-NO₂) at the 2-position of the benzene ring and a 2-formylphenyl substituent at the 4-position (Fig. 1). This compound combines electron-withdrawing (nitro) and electron-donating (formyl) functional groups, which influence its physicochemical properties, including solubility, acidity, and reactivity. Potential applications include serving as an intermediate in pharmaceuticals or agrochemicals, leveraging its reactive nitro and formyl groups for further functionalization.
Properties
IUPAC Name |
4-(2-formylphenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-8-10-3-1-2-4-11(10)9-5-6-12(14(17)18)13(7-9)15(19)20/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INASVAUQOXMVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688860 | |
| Record name | 2'-Formyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-22-7 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2′-formyl-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261901-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Formyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Prefunctionalized Benzaldehyde Derivatives
A common strategy involves nitrating intermediates containing both benzaldehyde and protected hydroxyl groups. For example, 3-alkoxy-4-acetoxybenzaldehyde undergoes nitration with fuming nitric acid in chloroform at -20°C to 5°C, yielding 4-formyl-2-alkoxy-3-nitro phenyl acetate with 85% yield and 9% isomer formation. Subsequent oxidation of the aldehyde to a carboxylic acid is achieved using potassium permanganate in methanol at 45–55°C, producing 3,4-dimethoxy-2-nitrobenzoic acid in 93% yield.
Reaction Conditions and Optimization
-
Nitration :
-
Oxidation :
Condensation-Mediated Synthesis
Intramolecular Arylogous Nitroaldol Condensation
The RSC Advance study demonstrates a one-pot synthesis of benzofuran derivatives via O-alkylation and intramolecular nitroaldol condensation. Applying this to 4-(2-Formylphenyl)-2-nitrobenzoic acid, salicylaldehyde and 1-(bromomethyl)-2-nitrobenzene react in toluene with DBU (1,8-diazabicycloundec-7-ene) at 80°C, yielding 85% of the cyclized product.
Key Parameters:
Oxidative Functionalization of Methyl Precursors
Methyl Sulfone Oxidation to Carboxylic Acid
A method adapted from ChemicalBook involves oxidizing methyl p-tolyl sulfone with nitric acid and vanadium(V) oxide in sulfuric acid at 140°C. While this route produces 2-nitro-4-methylsulfonylbenzoic acid , analogous conditions could oxidize a methyl group adjacent to a nitro and formylphenyl moiety to yield the target compound.
Optimization Insights:
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 4-(2-Formylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 4-(2-Carboxyphenyl)-2-nitrobenzoic acid.
Reduction: 4-(2-Formylphenyl)-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in the synthesis of various organic molecules. It can participate in multiple reactions:
- Condensation Reactions : Used to form more complex structures through condensation with amines or alcohols.
- Electrophilic Aromatic Substitution : The nitro group can facilitate electrophilic substitution reactions on the aromatic ring.
Table 1: Key Reactions Involving 4-(2-Formylphenyl)-2-nitrobenzoic Acid
| Reaction Type | Example Reaction | Products Generated |
|---|---|---|
| Condensation | Reaction with amines | Schiff bases |
| Electrophilic Substitution | Nitration or halogenation | Substituted derivatives |
| Reduction | Reduction of the nitro group | Amino derivatives |
Biological Activities
Research indicates that 4-(2-formylphenyl)-2-nitrobenzoic acid exhibits potential biological activities:
- Anticancer Properties : Investigated for its ability to inhibit tumor growth through enzyme inhibition.
- Anti-inflammatory Effects : Shown to modulate pathways involved in inflammation by interacting with specific receptors.
Case Study: Anticancer Activity
In a study assessing the anticancer potential of this compound, it was found to inhibit the proliferation of various cancer cell lines at micromolar concentrations. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways.
Material Science
The compound is also explored for its applications in developing advanced materials:
- Nonlinear Optical Materials : Its unique molecular structure allows it to be used in fabricating materials with nonlinear optical properties.
- Photonic Devices : Utilized in creating components for photonic applications due to its ability to interact with light at specific wavelengths.
Mechanism of Action
The mechanism of action of 4-(2-Formylphenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds are structurally or functionally related to 4-(2-Formylphenyl)-2-nitrobenzoic acid:
Key Comparisons
Solubility and Hydrotropy
- 2-Nitrobenzoic acid exhibits poor aqueous solubility (4.20×10⁻² mol/L at 303 K), but hydrotropes like sodium acetate increase solubility by 20× via aggregate formation . The bulkier 4-(2-formylphenyl) substituent in the target compound likely reduces solubility further due to steric hindrance, though this could be mitigated by hydrotropes or co-solvents.
Acidity
- The nitro group at the 2-position in 2-nitrobenzoic acid lowers its pKa (≈1.9) compared to benzoic acid (pKa ≈4.2). The formylphenyl group in the target compound may slightly increase acidity due to resonance effects, though less than sulfonyl or nitro groups at the 4-position .
Crystal Packing and Intermolecular Interactions In 4-formyl-2-nitrophenyl benzoate, weak C-H⋯O interactions drive helical chain formation along the [010] axis .
Synthetic Utility
- The formyl group in 4-(2-formylphenyl)-2-nitrobenzoic acid offers a reactive site for condensation or nucleophilic addition, similar to 4-formyl-2-nitrophenyl benzoate, which is used to synthesize heterocyclic derivatives .
Data Tables
Table 1: Solubility Enhancement of 2-Nitrobenzoic Acid by Hydrotropes
| Hydrotrope | MHC (mol/L) | Max Solubility (mol/L) | Enhancement Factor (ϕs) |
|---|---|---|---|
| Sodium acetate | 0.30 | 8.45×10⁻¹ | 20.12 |
| Citric acid | 0.50 | 6.80×10⁻¹ | 16.19 |
| Nicotinamide | 0.40 | 5.90×10⁻¹ | 14.05 |
Table 2: Structural Parameters of Aromatic Esters
| Compound | Dihedral Angle (°) | Intermolecular Interactions |
|---|---|---|
| 4-Formyl-2-nitrophenyl benzoate (I) | 4.96 | C-H⋯O chains along [010] |
| 4-Formyl-2-nitrophenyl 4-bromo benzoate | 62.90 | Halogen bonding (C-Br⋯O) |
| 4-Formyl-2-nitrophenyl 4-chloro benzoate | 19.55 | C-Cl⋯O and π-π stacking |
Data from .
Biological Activity
4-(2-Formylphenyl)-2-nitrobenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
4-(2-Formylphenyl)-2-nitrobenzoic acid features a nitro group and a formyl group attached to a benzoic acid backbone. The presence of these functional groups is crucial for its biological activity. The molecular structure can be represented as follows:
The biological activity of 4-(2-Formylphenyl)-2-nitrobenzoic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro and formyl groups can participate in hydrogen bonding and other interactions, influencing the compound's binding affinity to proteins and enzymes.
Interaction with Enzymes
Research suggests that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, its interaction with cytochrome P450 enzymes indicates potential implications for drug metabolism and toxicity .
Antimicrobial Activity
Studies have indicated that derivatives of 4-(2-Formylphenyl)-2-nitrobenzoic acid exhibit significant antimicrobial properties against various bacterial strains. For example, compounds with similar structures have demonstrated effectiveness against drug-resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 4-(2-Formylphenyl)-2-nitrobenzoic acid | Staphylococcus aureus | 0.78 |
| 4-(2-Formylphenyl)-2-nitrobenzoic acid | Acinetobacter baumannii | 1.56 |
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory properties. Its ability to modulate cytokine production suggests potential applications in treating inflammatory diseases . Further studies are needed to elucidate the specific pathways involved.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives of 4-(2-Formylphenyl)-2-nitrobenzoic acid. For instance, a recent study highlighted the synthesis of various derivatives and their subsequent screening for antimicrobial activity against resistant strains . The results indicated that modifications to the nitro group significantly influenced the antimicrobial potency.
Notable Findings
- Antimicrobial Efficacy : Derivatives showed enhanced activity against resistant bacterial strains compared to their parent compounds.
- Safety Profile : Preliminary toxicity assessments indicated that these compounds were non-toxic to human cell lines at concentrations significantly higher than their MICs, suggesting a favorable safety profile for therapeutic applications .
- Mechanistic Insights : The disruption of bacterial cell membranes was identified as a probable mode of action for the antimicrobial effects observed .
Q & A
Q. What are the primary synthetic routes for 4-(2-Formylphenyl)-2-nitrobenzoic acid, and how do steric/electronic effects influence reaction efficiency?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation to introduce the formyl group, followed by nitration. Steric hindrance from the ortho-substituted formylphenyl group and electron-withdrawing effects of the nitro group may reduce reactivity, necessitating optimized catalysts (e.g., Lewis acids like AlCl₃) and controlled temperatures (0–5°C for nitration steps). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .
Q. Which analytical techniques are most effective for confirming the structure and purity of 4-(2-Formylphenyl)-2-nitrobenzoic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can identify aromatic protons (δ 7.5–8.5 ppm) and confirm formyl (δ ~10 ppm) and nitro group positions.
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% ideal for research).
- X-ray Crystallography : Resolves molecular geometry, particularly bond angles between nitro and formyl groups .
Q. How do the nitro and formyl functional groups influence the compound’s solubility and reactivity?
- Methodological Answer : The nitro group (electron-withdrawing) reduces electron density in the aromatic ring, decreasing solubility in polar solvents. The formyl group enhances reactivity in nucleophilic substitutions (e.g., condensations). Solubility testing in DMSO, THF, and chloroform, paired with UV-Vis spectroscopy, can quantify solvent interactions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict regioselectivity in reactions involving 4-(2-Formylphenyl)-2-nitrobenzoic acid?
- Methodological Answer : Density Functional Theory (DFT) calculations (using Gaussian or ORCA software) model electron density distribution to identify reactive sites. For example, Fukui indices can predict electrophilic/nucleophilic attack regions. Compare computed H NMR shifts (via GIAO method) with experimental data to validate models .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions)?
- Methodological Answer :
- Cross-validation : Use complementary techniques (e.g., FT-IR for nitro group stretching vibrations ~1520 cm⁻¹ and 1350 cm⁻¹) alongside N NMR for nitro group confirmation.
- Isotopic Labeling : Introduce C or H labels to track specific functional groups during synthesis.
- Dynamic NMR : Assess rotational barriers in formylphenyl groups causing split signals .
Design a factorial experiment to optimize reaction yield in the synthesis of 4-(2-Formylphenyl)-2-nitrobenzoic acid.
- Methodological Answer :
Use a 2³ factorial design to test variables:
Q. How does the crystal packing of 4-(2-Formylphenyl)-2-nitrobenzoic acid affect its solid-state reactivity?
- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonding between nitro O and formyl H). Hirshfeld surface analysis quantifies interaction contributions. Thermal gravimetric analysis (TGA) correlates packing density with decomposition temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
